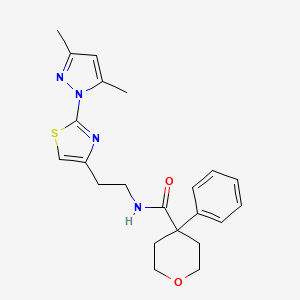
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly known as CC-5013, is a chemical compound that has been extensively studied for its potential therapeutic applications. CC-5013 belongs to the class of drugs called immunomodulatory imide drugs (IMiDs) and is structurally related to thalidomide.
科学的研究の応用
Antimicrobial Activity
Research has unveiled that compounds structurally related to 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit notable antimicrobial properties. For instance, a study on quinazolinone and thiazolidinone derivatives, which share a resemblance in the structural complexity, demonstrated significant in vitro antibacterial and antifungal activities against a spectrum of pathogens including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). This suggests that our compound of interest may possess similar antimicrobial potential, warranting further investigation.
Enaminone-Based Anticonvulsant Properties
Another research avenue involves the exploration of enaminones for their anticonvulsant effects. The structural elucidation of certain anticonvulsant enaminones, which might share a structural motif with the compound , provides a foundation for understanding how modifications in the chemical structure can influence biological activity (Kubicki, Bassyouni, & Codding, 2000). These studies are pivotal for designing compounds with enhanced efficacy and specificity towards neural targets.
Cancer Research and Nucleoside Analogues
The synthesis and biological evaluation of purinylpyrrolidine nucleosides point towards the immense potential of purine derivatives in cancer research. While these compounds did not show significant activity against P388 mouse leukemia cells, the methodology employed for their synthesis and the exploration of their biological activities provide valuable insights for future studies aimed at discovering novel anticancer agents (Peterson & Vince, 1991). Research in this direction could unveil new therapeutic avenues or diagnostic markers for various types of cancers.
Hydrogen Bonding in Drug Design
The study of hydrogen bonding in compounds similar to this compound highlights its importance in drug design, particularly in enhancing the affinity and specificity of drug-target interactions. Investigations into the hydrogen bonding patterns of analogous structures can inform the optimization of potential therapeutic agents, ensuring their efficacy and reducing off-target effects (Kubicki, Bassyouni, & Codding, 2000).
特性
IUPAC Name |
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-13-4-2-3-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-7-11(20)8-6-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFVJZKSIZVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)
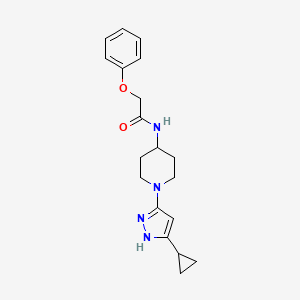
![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)
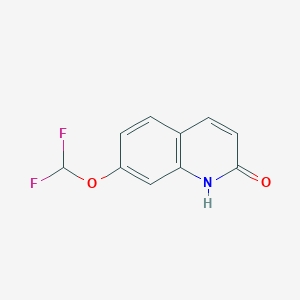
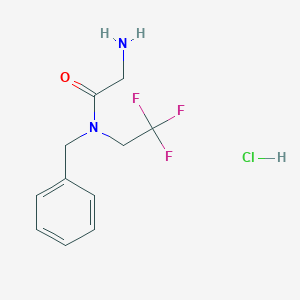
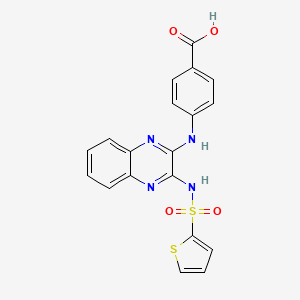
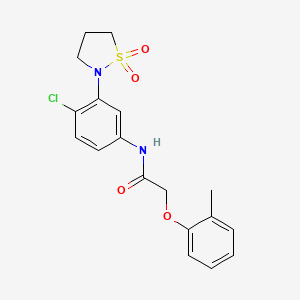
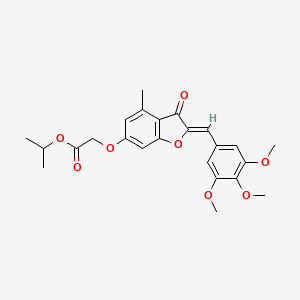
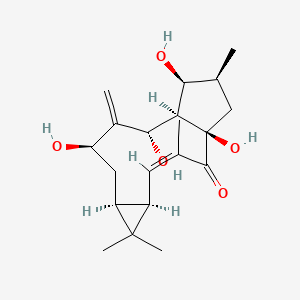
![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)
